molecular formula C17H17Cl2NO2 B5762095 N-(2,4-dichlorophenyl)-4-isobutoxybenzamide

N-(2,4-dichlorophenyl)-4-isobutoxybenzamide

Cat. No. B5762095
M. Wt: 338.2 g/mol
InChI Key: NCXSIWGNJPRKRC-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-4-isobutoxybenzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first introduced in 1973 and has since become one of the most commonly prescribed drugs in the world. Diclofenac is available in various forms, including tablets, capsules, and topical gels.

Mechanism of Action

Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting COX, N-(2,4-dichlorophenyl)-4-isobutoxybenzamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
Diclofenac has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Diclofenac has also been shown to inhibit the migration of leukocytes to the site of inflammation, which further reduces inflammation. In addition, N-(2,4-dichlorophenyl)-4-isobutoxybenzamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. Diclofenac is also highly soluble in water, which makes it easy to administer to experimental animals. However, there are also some limitations to the use of N-(2,4-dichlorophenyl)-4-isobutoxybenzamide in laboratory experiments. For example, it has been shown to have some toxic effects on the liver and kidneys, which may limit its use in long-term studies. In addition, N-(2,4-dichlorophenyl)-4-isobutoxybenzamide has been shown to have some effects on the cardiovascular system, which may limit its use in studies of cardiovascular disease.

Future Directions

There are several future directions for research on N-(2,4-dichlorophenyl)-4-isobutoxybenzamide. One area of interest is the potential use of N-(2,4-dichlorophenyl)-4-isobutoxybenzamide in the treatment of cancer. Studies have shown that N-(2,4-dichlorophenyl)-4-isobutoxybenzamide may have anti-cancer properties, and further research is needed to explore this potential. Another area of interest is the potential use of N-(2,4-dichlorophenyl)-4-isobutoxybenzamide in the treatment of neurological disorders such as Alzheimer's disease. Diclofenac has been shown to have some neuroprotective effects, and further research is needed to explore its potential in this area. Finally, there is also interest in developing new formulations of N-(2,4-dichlorophenyl)-4-isobutoxybenzamide that may improve its effectiveness and reduce its side effects.

Synthesis Methods

The synthesis of N-(2,4-dichlorophenyl)-4-isobutoxybenzamide involves the reaction of 2,4-dichloroaniline with 4-isobutoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydroxide to yield N-(2,4-dichlorophenyl)-4-isobutoxybenzamide. The synthesis of N-(2,4-dichlorophenyl)-4-isobutoxybenzamide is a well-established process and has been extensively studied in the literature.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used for the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Diclofenac has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-11(2)10-22-14-6-3-12(4-7-14)17(21)20-16-8-5-13(18)9-15(16)19/h3-9,11H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXSIWGNJPRKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorophenyl)-4-(2-methylpropoxy)benzamide

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